molecular formula C11H21NO5 B12854678 (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid

Katalognummer: B12854678
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: RVCHQJQUXCVSBM-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process. The compound also contains a methoxy group attached to the pentanoic acid chain, which can influence its reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

    Substitution: Various nucleophiles depending on the desired substitution product.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the target transformation.

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amino acid.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-Amino-5-methoxypentanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.

    (S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and properties.

    (S)-2-((tert-Butoxycarbonyl)amino)-5-chloropentanoic acid: Contains a chlorine atom instead of a methoxy group, leading to different reactivity patterns.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid is unique due to the presence of both the Boc protecting group and the methoxy group, which together influence its reactivity and make it a valuable intermediate in peptide synthesis and other chemical transformations.

Eigenschaften

Molekularformel

C11H21NO5

Molekulargewicht

247.29 g/mol

IUPAC-Name

(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(9(13)14)6-5-7-16-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI-Schlüssel

RVCHQJQUXCVSBM-QMMMGPOBSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@@H](CCCOC)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)NC(CCCOC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.